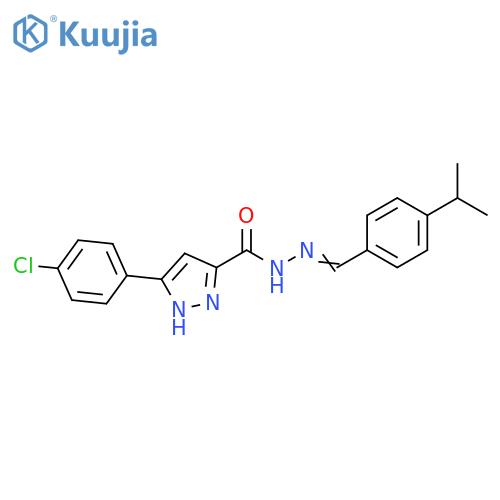Cas no 306754-19-8 (3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide)
3-(4-クロロフェニル)-N'-(1E)-4-(プロパン-2-イル)フェニルメチリデン-1H-ピラゾール-5-カルボヒドラジドは、高度に特異的な化学構造を有する有機化合物です。この化合物は、ピラゾール骨格とヒドラゾン基を組み合わせた特徴的な分子設計により、優れた安定性と反応性を示します。特に、4-クロロフェニル基とイソプロピル基の導入により、分子間相互作用や溶解性の調整が可能です。医薬品中間体や機能性材料としての応用が期待され、結晶性や熱安定性に優れる点が特長です。また、選択的な官能基変換が可能なため、精密合成における多様な誘導体化に対応できます。

306754-19-8 structure
商品名:3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide
3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide
- (E)-3-(4-chlorophenyl)-N-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-chlorophenyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
- 1H-Pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-, 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide
- 306754-19-8
- BIM-0033433.P001
- Z57453838
- 5-(4-CL-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-ISOPROPYL-BENZYLIDENE)-HYDRAZIDE
- AKOS001342149
- (E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-chlorophenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
- F1092-0828
-
- インチ: 1S/C20H19ClN4O/c1-13(2)15-5-3-14(4-6-15)12-22-25-20(26)19-11-18(23-24-19)16-7-9-17(21)10-8-16/h3-13H,1-2H3,(H,23,24)(H,25,26)
- InChIKey: GSWXPXRLNHOHBZ-UHFFFAOYSA-N
- ほほえんだ: N1C(C2=CC=C(Cl)C=C2)=CC(C(NN=CC2=CC=C(C(C)C)C=C2)=O)=N1
計算された属性
- せいみつぶんしりょう: 366.1247389g/mol
- どういたいしつりょう: 366.1247389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 70.1Ų
3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1092-0828-20mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 20mg |
$99.0 | 2023-08-13 | |
| Life Chemicals | F1092-0828-2μmol |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 2μmol |
$57.0 | 2023-08-13 | |
| Life Chemicals | F1092-0828-15mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 15mg |
$89.0 | 2023-08-13 | |
| Life Chemicals | F1092-0828-40mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 40mg |
$140.0 | 2023-08-13 | |
| Life Chemicals | F1092-0828-1mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 1mg |
$54.0 | 2023-08-13 | |
| Life Chemicals | F1092-0828-3mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 3mg |
$63.0 | 2023-08-13 | |
| Life Chemicals | F1092-0828-10mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 10mg |
$79.0 | 2023-08-13 | |
| Life Chemicals | F1092-0828-2mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
| A2B Chem LLC | BA63406-50mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 50mg |
$504.00 | 2024-04-20 | ||
| Life Chemicals | F1092-0828-5mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 5mg |
$69.0 | 2023-08-13 |
3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide 関連文献
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
306754-19-8 (3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide) 関連製品
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
